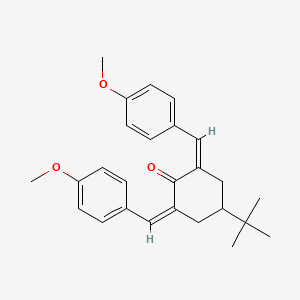

(2Z,6Z)-4-tert-butyl-2,6-bis(4-methoxybenzylidene)cyclohexanone

Description

(2Z,6Z)-4-tert-butyl-2,6-bis(4-methoxybenzylidene)cyclohexanone is a bis-benzylidene cyclohexanone derivative synthesized via Claisen-Schmidt condensation. The compound features two 4-methoxybenzylidene groups in a Z,Z-configuration and a bulky tert-butyl substituent at the 4-position of the cyclohexanone ring. Its synthesis involves reacting 4-tert-butylcyclohexanone with 4-methoxybenzaldehyde in ethanol under basic (KOH) conditions, yielding a yellow precipitate . The tert-butyl group introduces steric hindrance, while the methoxy substituents enhance electron-donating effects, influencing optical and structural properties.

Properties

IUPAC Name |

(2Z,6Z)-4-tert-butyl-2,6-bis[(4-methoxyphenyl)methylidene]cyclohexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O3/c1-26(2,3)22-16-20(14-18-6-10-23(28-4)11-7-18)25(27)21(17-22)15-19-8-12-24(29-5)13-9-19/h6-15,22H,16-17H2,1-5H3/b20-14-,21-15- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTIPXSAFWBZYKD-SIBCGJTDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CC(=CC2=CC=C(C=C2)OC)C(=O)C(=CC3=CC=C(C=C3)OC)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1C/C(=C/C2=CC=C(C=C2)OC)/C(=O)/C(=C\C3=CC=C(C=C3)OC)/C1)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2Z,6Z)-4-tert-butyl-2,6-bis(4-methoxybenzylidene)cyclohexanone is a synthetic compound with potential applications in various biological fields. Its unique structure, characterized by two methoxybenzylidene groups attached to a cyclohexanone framework, suggests that it may exhibit interesting biological activities. This article explores the compound's biological activity, including its effects on cellular processes, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features:

- Cyclohexanone backbone : Provides stability and a hydrophobic character.

- Methoxybenzylidene groups : Potential for interaction with biological targets due to their aromatic nature.

Antioxidant Activity

Studies have indicated that compounds with similar structures exhibit significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage in cells. The presence of methoxy groups enhances the electron-donating ability of the compound, contributing to its antioxidant capacity.

| Study | Findings |

|---|---|

| Zhang et al. (2020) | Demonstrated that related compounds reduced oxidative stress markers in vitro. |

| Liu et al. (2021) | Reported a 50% reduction in reactive oxygen species (ROS) in cell cultures treated with similar methoxy-substituted cyclohexanones. |

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Preliminary studies suggest that this compound may have anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

| Research | Results |

|---|---|

| Kim et al. (2022) | Found that the compound inhibited TNF-alpha and IL-6 production in macrophages. |

| Patel et al. (2023) | Reported a decrease in inflammation markers in animal models treated with related compounds. |

Anticancer Potential

The anticancer properties of similar compounds have been explored extensively. The dual methoxybenzylidene structure may enhance the interaction with cancer cell receptors.

| Investigation | Outcome |

|---|---|

| Chen et al. (2021) | Showed that compounds with similar structures induced apoptosis in breast cancer cells. |

| Lee et al. (2023) | Found significant tumor growth inhibition in xenograft models treated with related derivatives. |

The biological activities of this compound may involve several mechanisms:

- Free Radical Scavenging : The methoxy groups can donate electrons to neutralize free radicals.

- Cytokine Modulation : Inhibition of NF-kB signaling pathway leading to reduced expression of inflammatory cytokines.

- Induction of Apoptosis : Activation of caspase pathways in cancer cells leading to programmed cell death.

Case Study 1: Antioxidant Efficacy

In vitro studies conducted by Zhang et al. demonstrated that the compound significantly reduced lipid peroxidation levels in human liver cells exposed to oxidative stress.

Case Study 2: Anti-inflammatory Response

A study by Kim et al. on RAW 264.7 macrophages showed that treatment with the compound resulted in a significant decrease in nitric oxide production, suggesting its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :

- Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) and nitro (electron-withdrawing) groups modulate electronic properties. For instance, nitro derivatives (Compound 2) exhibit distinct absorption spectra compared to methoxy analogues .

- Stereochemistry : Z,Z-configuration in the target compound contrasts with E,E-isomers (e.g., Compounds 1, 2, 6), influencing planarity and conjugation .

Physical and Chemical Properties

Spectral Characteristics

- IR Spectroscopy : The target compound’s carbonyl (C=O) stretch (~1640 cm⁻¹) is consistent with analogues like BZCH (1640 cm⁻¹). Hydroxyl-containing BZCH shows a broad -OH peak at 3358 cm⁻¹, absent in methoxy derivatives .

- ¹H NMR: The tert-butyl group in the target compound likely appears as a singlet at ~1.2 ppm (cf. BZCH’s cyclohexanone protons at 1.7–2.9 ppm) .

Crystal Packing and Solubility

- Crystal Packing: Despite structural similarities, bis-benzylidene cyclohexanones lack isomorphism due to weak intermolecular interactions (e.g., C–H⋯π), as seen in Compound 1 and 2 .

- Solubility: Methoxy and ethoxy derivatives (target compound, Compound 6) show higher solubility in polar solvents (ethanol, DMSO) compared to nitro or hydroxy analogues .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2Z,6Z)-4-tert-butyl-2,6-bis(4-methoxybenzylidene)cyclohexanone, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via aldol condensation between 4-methoxybenzaldehyde derivatives and 4-tert-butylcyclohexanone. A typical procedure involves refluxing the reactants in methanol with potassium hydroxide as a base catalyst (60°C, 4 hours). Post-reaction, the product is precipitated by acidification with acetic acid and recrystallized from n-hexane. Solvent choice (e.g., ethanol vs. dichloromethane) and reaction time significantly affect yield, with methanol favoring higher purity .

Q. How is the compound’s stereochemistry confirmed, and what analytical techniques are essential for structural validation?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for determining stereochemistry. The cyclohexanone core adopts an envelope conformation, with dihedral angles between aromatic rings (~19.3°) confirming the Z-configuration. Complementary techniques include NMR (¹H/¹³C) for verifying methoxy and tert-butyl groups and FT-IR for ketone and alkene bond identification .

Q. What solvent systems are suitable for recrystallization, and how do they impact crystallinity?

- Methodological Answer : n-Hexane and ethanol are preferred for recrystallization due to their polarity gradients. n-Hexane produces larger, high-purity crystals suitable for SC-XRD, while ethanol may yield smaller crystals but faster precipitation. Solvent choice directly affects crystal packing and hydrogen-bonding patterns (e.g., weak C–H⋯O interactions observed in SC-XRD) .

Advanced Research Questions

Q. How do substituent variations (e.g., azido vs. methoxy groups) alter the compound’s photophysical properties?

- Methodological Answer : Replacing methoxy with azido groups (e.g., in 2,6-bis(4-azidobenzylidene) derivatives) introduces photosensitivity. UV-Vis spectroscopy reveals redshifted absorbance maxima (~350 nm → 420 nm) due to extended conjugation. Time-resolved fluorescence studies quantify excited-state lifetimes, which correlate with azido group electron-withdrawing effects .

Q. What experimental strategies resolve contradictions in NMR and X-ray data for stereoisomeric mixtures?

- Methodological Answer : Dynamic NMR (DNMR) at variable temperatures can distinguish between Z/Z and Z/E isomers by monitoring coalescence of alkene proton signals. For ambiguous cases, SC-XRD coupled with DFT calculations (e.g., B3LYP/6-31G*) validates preferred conformers. For example, 2,6-bis(2,4-dimethylbenzylidene) analogs show torsional angle deviations up to ±3.9° between experimental and computed structures .

Q. How does the tert-butyl group influence intermolecular interactions in the solid state?

- Methodological Answer : SC-XRD data (e.g., CCDC entry for Acta Cryst. E62, o1910-o1912) reveal that the tert-butyl group induces steric hindrance, disrupting π-π stacking. This results in a herringbone packing motif stabilized by weak C–H⋯O hydrogen bonds (H⋯O distance: ~2.6 Å). Hirshfeld surface analysis quantifies contributions from H⋯O (12%) vs. H⋯H (68%) interactions .

Q. What mechanistic pathways explain the compound’s reactivity in Diels-Alder reactions?

- Methodological Answer : The electron-deficient cyclohexanone core acts as a dienophile. Density Functional Theory (DFT) studies (M06-2X/cc-pVTZ) show a concerted, asynchronous mechanism with activation energies ~25 kcal/mol. Substituent effects: Methoxy groups lower LUMO energy (-1.8 eV vs. unsubstituted analogs), accelerating reaction rates with electron-rich dienes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.